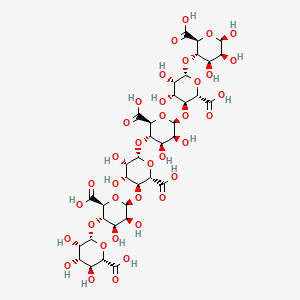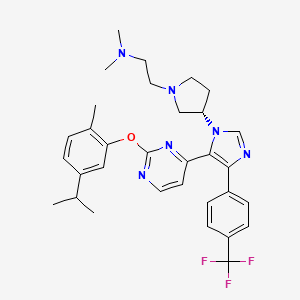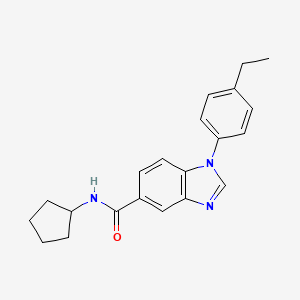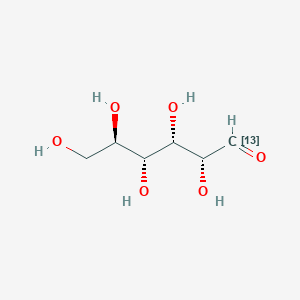
D-Glucose-13C-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-13C-4: is a stable isotope-labeled form of D-Glucose, where the carbon-4 atom is replaced with carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions: D-Glucose-13C-4 can be synthesized through the incorporation of carbon-13 into D-Glucose. This is typically achieved by growing plants or microorganisms in a medium enriched with carbon-13 labeled carbon dioxide or other carbon-13 labeled substrates. The labeled glucose is then extracted and purified .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes where microorganisms are cultured in a medium containing carbon-13 labeled substrates. The glucose produced by these microorganisms is then harvested and purified to obtain this compound .
化学反応の分析
Types of Reactions: D-Glucose-13C-4 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water, nitric acid, and enzymes like glucose oxidase.
Reduction: Common reagents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include acetic anhydride and sulfuric acid.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives.
科学的研究の応用
D-Glucose-13C-4 is extensively used in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study metabolic pathways and fluxes.
Biology: Used to study glucose metabolism in cells and tissues.
Medicine: Used in metabolic studies to understand diseases like diabetes and cancer.
Industry: Used in the production of labeled compounds for research and development
作用機序
D-Glucose-13C-4 functions similarly to unlabeled D-Glucose in biological systems. It is taken up by cells and metabolized through glycolysis and the citric acid cycle. The carbon-13 label allows researchers to trace the metabolic pathways and measure the flux of glucose in various biological processes .
類似化合物との比較
- D-Glucose-13C-1
- D-Glucose-13C-2
- D-Glucose-13C-3
- D-Glucose-13C-5
- D-Glucose-13C-6
Comparison: D-Glucose-13C-4 is unique because the carbon-13 label is specifically on the carbon-4 atom. This allows for specific tracing of metabolic pathways involving the carbon-4 position. Other labeled glucose compounds have the carbon-13 label on different positions, which can be used to study different aspects of glucose metabolism .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |
InChIキー |
GZCGUPFRVQAUEE-SAHBNLNBSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


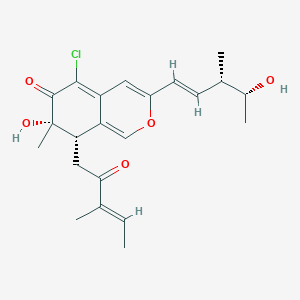
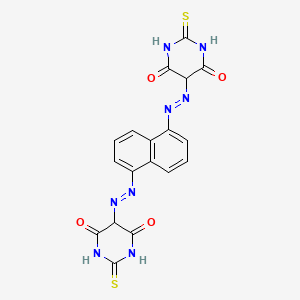
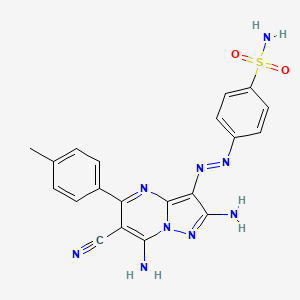

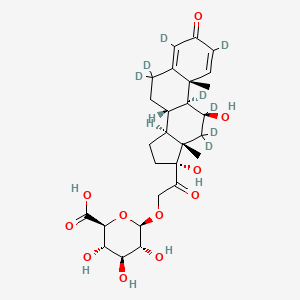
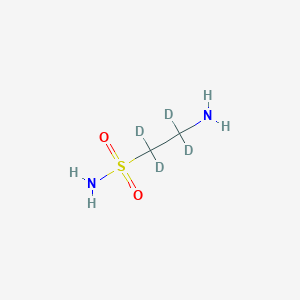
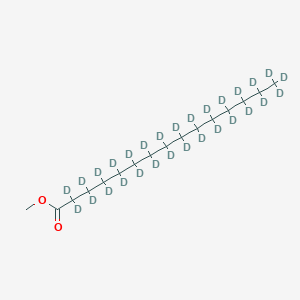
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

